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Compound of Interest

Compound Name:
1-Acetyl-4-(4-

nitrophenyl)piperazine

Cat. No.: B094641 Get Quote

An In-depth Technical Guide to 1-Acetyl-4-(4-
nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

structure of 1-Acetyl-4-(4-nitrophenyl)piperazine, a compound of interest in medicinal

chemistry and synthetic research.

Chemical Structure and Identification
1-Acetyl-4-(4-nitrophenyl)piperazine is a derivative of piperazine, characterized by an acetyl

group attached to one nitrogen atom and a 4-nitrophenyl group on the other. This structure

imparts specific electronic and steric properties that make it a valuable intermediate in the

synthesis of more complex molecules.
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Identifier Value

IUPAC Name 1-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one

CAS Number 16264-08-7[1][2]

Molecular Formula C₁₂H₁₅N₃O₃[3]

Molecular Weight 249.27 g/mol [3]

SMILES
CC(=O)N1CCN(CC1)C2=CC=C(--INVALID-

LINK--[O-])C=C2

InChI

1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-

13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-

9H2,1H3[3]

InChIKey QUZMCJMGHMRZHA-UHFFFAOYSA-N[3]

Physicochemical Properties
The physicochemical properties of 1-Acetyl-4-(4-nitrophenyl)piperazine are summarized

below. It is important to note that while the compound is known to be a solid, there is limited

and inconsistent publicly available data for its melting and boiling points.

Property Value Source

Physical Form Solid

Melting Point Data not consistently available

Boiling Point Data not consistently available

Solubility Data not available

Storage Class 11 - Combustible Solids

Spectroscopic Characterization
Detailed experimental spectra for 1-Acetyl-4-(4-nitrophenyl)piperazine are not widely

published. However, based on its structure and data from related compounds, the expected
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spectroscopic characteristics are as follows:

3.1. ¹H NMR Spectroscopy A ¹H NMR spectrum has been recorded in DMSO-d₆ on a 300.135

MHz instrument.[3] The expected chemical shifts (δ) are:

Aromatic Protons: Two doublets in the range of 7.0-8.5 ppm, corresponding to the AA'BB'

system of the para-substituted benzene ring. The protons ortho to the electron-withdrawing

nitro group would be further downfield.

Piperazine Protons: Two sets of multiplets (or broad singlets) between 3.0-4.0 ppm. The

protons adjacent to the nitrophenyl group will likely be at a different chemical shift than those

adjacent to the acetyl group.

Acetyl Protons: A singlet around 2.1 ppm, corresponding to the methyl group of the acetyl

moiety.

3.2. ¹³C NMR Spectroscopy The expected signals in the ¹³C NMR spectrum would include:

Carbonyl Carbon: A signal in the range of 168-172 ppm for the acetyl carbonyl group.

Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the nitro group

would be the most downfield, and the carbon attached to the piperazine nitrogen would also

be significantly shifted.

Piperazine Carbons: Signals in the range of 40-55 ppm.

Acetyl Carbon: A signal around 21 ppm for the methyl carbon.

3.3. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption

bands for its functional groups:

C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹.

N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around

1520 cm⁻¹ and 1340 cm⁻¹.

C-N Stretch: Bands in the fingerprint region.
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Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.

3.4. Mass Spectrometry In a mass spectrum, the molecular ion peak [M]⁺ would be expected at

m/z = 249. Key fragmentation patterns would likely involve the loss of the acetyl group and

cleavage of the piperazine ring.

Synthesis and Experimental Protocols
1-Acetyl-4-(4-nitrophenyl)piperazine is typically synthesized via the acetylation of 1-(4-

nitrophenyl)piperazine. The following is a representative experimental protocol based on

standard laboratory procedures for similar reactions.

4.1. Synthesis Workflow

Synthesis Workflow

Step 1: N-Arylation

Step 2: Acetylation

Piperazine

1-(4-Nitrophenyl)piperazine

1-Chloro-4-nitrobenzene

1-(4-Nitrophenyl)piperazine

1-Acetyl-4-(4-nitrophenyl)piperazine

Acetic Anhydride

Click to download full resolution via product page

Caption: A two-step synthesis workflow for 1-Acetyl-4-(4-nitrophenyl)piperazine.
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4.2. Experimental Protocol: Acetylation of 1-(4-Nitrophenyl)piperazine

Materials:

1-(4-Nitrophenyl)piperazine

Acetic Anhydride

A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

A base (e.g., Triethylamine or Pyridine)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in the chosen

solvent.

Add the base (1.2 equivalents) to the solution and stir.

Cool the mixture in an ice bath.

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled, stirring solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to yield pure 1-Acetyl-4-(4-
nitrophenyl)piperazine.

Applications in Research and Drug Development
Piperazine derivatives are a well-established class of compounds in medicinal chemistry,

known for a wide range of biological activities. 1-Acetyl-4-(4-nitrophenyl)piperazine serves as

a key building block in the synthesis of various pharmaceutical agents. The presence of the

nitro group allows for further chemical modifications, such as reduction to an amine, which can

then be used in various coupling reactions to create diverse molecular scaffolds for drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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